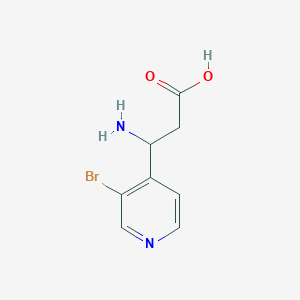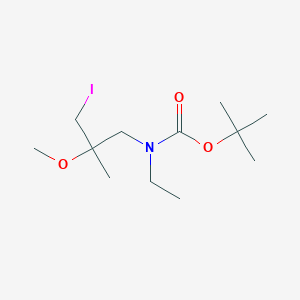
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C12H24INO3 and a molecular weight of 357.23 g/mol . This compound is used primarily in research and development within the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic sites. This interaction can alter the function of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-ethyl-N-(3-chloro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl N-ethyl-N-(3-bromo-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl N-ethyl-N-(3-fluoro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific reactivity and the effects of the iodine atom on its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24INO3 |
|---|---|
Molekulargewicht |
357.23 g/mol |
IUPAC-Name |
tert-butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |
InChI-Schlüssel |
WLFRDMKDGXRCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)(CI)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


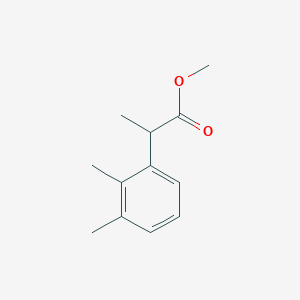
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
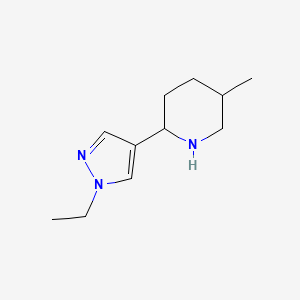
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)


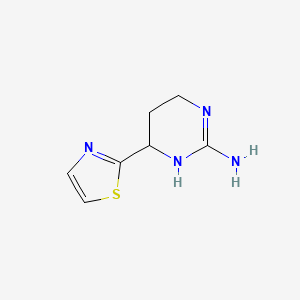
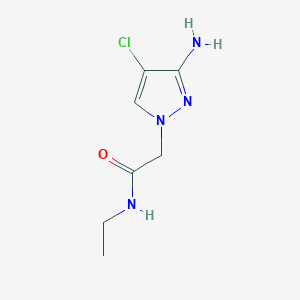
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)
![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)

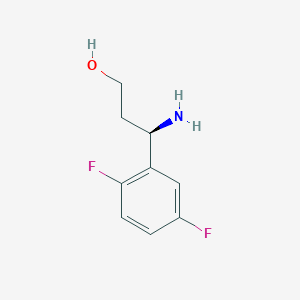
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
